molecular formula C13H27N3 B13937597 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine

4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine

Cat. No.: B13937597
M. Wt: 225.37 g/mol
InChI Key: AJDBJBOCTVMDRM-UHFFFAOYSA-N
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Description

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring bonded to a piperazine ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- typically involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The process may be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, 4-(1-methylethyl)-, trans-
  • Cyclohexanamine, 4-(1-methylethyl)-, cis-

Uniqueness

Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is unique due to the presence of both a cyclohexane ring and a piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h11-13H,3-10,14H2,1-2H3

InChI Key

AJDBJBOCTVMDRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2CCC(CC2)N

Origin of Product

United States

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